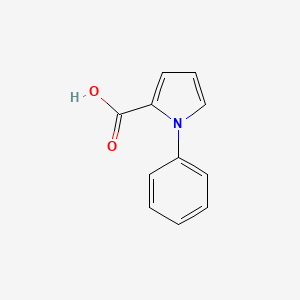

![molecular formula C15H12N2O5 B1595847 Ácido 4-[(4-carboxifenil)carbamoylamino]benzoico CAS No. 1234-27-1](/img/structure/B1595847.png)

Ácido 4-[(4-carboxifenil)carbamoylamino]benzoico

Descripción general

Descripción

4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is a useful research compound. Its molecular formula is C15H12N2O5 and its molecular weight is 300.27 g/mol. The purity is usually 95%.

The exact mass of the compound 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ciencia de materiales: Síntesis de materiales electrocrómicos

Este compuesto ha sido identificado como un aceptor de electrones en la síntesis de materiales electrocrómicos (ECM) . Los ECM tienen aplicaciones en ventanas inteligentes, papel electrónico y dispositivos de almacenamiento de energía. La capacidad de cambiar de color bajo un estímulo eléctrico hace que los ECM sean valiosos para las tecnologías de visualización y los recubrimientos energéticamente eficientes.

Ciencia ambiental: Adsorción de CO2

El compuesto relacionado, Ácido 4,4′,4″-s-Triazina-2,4,6-triil-tribenzoico, se ha utilizado en la formación de marcos metal-orgánicos (MOF) para su posible uso en la adsorción de CO2 . Esta aplicación es crucial para el control ambiental y el desarrollo de tecnologías destinadas a reducir las emisiones de gases de efecto invernadero.

Química analítica: Reactivo para el acoplamiento cruzado de Suzuki-Miyaura

En química analítica, los derivados de este compuesto, como el Ácido 4-carboxifenilborónico, se utilizan como reactivos para las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Estas reacciones son fundamentales en la síntesis de moléculas orgánicas complejas, incluidos los productos farmacéuticos y los polímeros.

Bioquímica: Resolución cinética enzimática

Los derivados del compuesto se utilizan en procesos de resolución cinética enzimática. Por ejemplo, las carbamoylasas, que actúan sobre los derivados carbamoílicos, son cruciales en la producción de aminoácidos ópticamente puros, un componente esencial en diversas aplicaciones bioquímicas .

Farmacología: Desarrollo de fármacos

En farmacología, los derivados del ácido benzoico forman parte de las categorías de fármacos que incluyen inhibidores enzimáticos y compuestos con posibles aplicaciones terapéuticas. Sus propiedades estructurales permiten interacciones con objetivos biológicos, lo que ayuda al desarrollo de nuevos medicamentos .

Química orgánica: Síntesis de cloruros de ácido y ésteres

Los ácidos carboxílicos, incluidos los derivados del compuesto en cuestión, se convierten en cloruros de ácido y ésteres mediante reacciones de sustitución acílica nucleofílica. Estas reacciones son fundamentales en la síntesis orgánica, creando una vía hacia una variedad de productos orgánicos .

Procesos industriales: Separación en la gestión de residuos radiactivos

En los procesos industriales, particularmente en la gestión de residuos radiactivos de alto nivel, los derivados de este compuesto se han utilizado para facilitar la separación de actínidos y metales nobles, mejorando la eficiencia y seguridad del procesamiento de residuos .

Análisis Bioquímico

Biochemical Properties

4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .

Cellular Effects

The effects of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites . This binding interaction often involves the formation of covalent bonds, which result in the inactivation of the enzyme. Additionally, it can induce changes in gene expression by interacting with transcription factors.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods . It can undergo degradation when exposed to extreme pH or temperature conditions. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate physiological processes effectively . At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without adverse outcomes.

Metabolic Pathways

4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its biotransformation . These interactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain. The localization and accumulation of this compound within specific tissues can influence its biological activity.

Subcellular Localization

The subcellular localization of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production.

Propiedades

IUPAC Name |

4-[(4-carboxyphenyl)carbamoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-13(19)9-1-5-11(6-2-9)16-15(22)17-12-7-3-10(4-8-12)14(20)21/h1-8H,(H,18,19)(H,20,21)(H2,16,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBPNIAQWUCTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310780 | |

| Record name | 4,4'-(Carbonyldiazanediyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234-27-1 | |

| Record name | NSC231663 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(Carbonyldiazanediyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(15R,16R)-16-(Hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B1595771.png)

![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)